molecular formula C15H11N B3031154 3-Phenylquinoline CAS No. 1666-96-2

3-Phenylquinoline

Cat. No.: B3031154
CAS No.: 1666-96-2
M. Wt: 205.25 g/mol
InChI Key: ZPKRDBXIPFYPTF-UHFFFAOYSA-N
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Description

3-Phenylquinoline (CAS 1666-96-2) is an organic compound with the molecular formula C₁₅H₁₁N and a molecular weight of 205.26 g/mol. It is characterized as a pale yellow to off-white solid with a melting point in the range of 50-54 °C . As a quinoline derivative, it serves as a versatile scaffold in medicinal chemistry and organic synthesis. In pharmaceutical research, quinoline and phenyl-quinoline derivatives are investigated for a broad spectrum of biological activities. Recent studies highlight their potential as anti-cancer agents, with some designed derivatives acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology . Other research explores phenyl-quinoline derivatives as multifunctional agents for Alzheimer's disease, showing potency as cholinesterase inhibitors with the additional capacity to reduce levels of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in disease pathology . Beyond therapeutic applications, this compound is a valuable building block in synthetic chemistry. It can be synthesized via methods like the Friedländer synthesis and has been utilized as an effective ligand in transition metal-catalyzed C–H activation reactions, such as the γ-C(sp³)–H olefination of amines . The compound also serves as a precursor for further chemical modifications, including electrophilic halogenation to create more complex molecules . This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKRDBXIPFYPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300417
Record name 3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666-96-2
Record name NSC136922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: One of the most common methods for synthesizing quinoline derivatives, including 3-Phenylquinoline, involves the Friedländer synthesis. This method typically uses 2-aminobenzophenone and acetaldehyde under acidic or basic conditions to form the quinoline ring.

    Skraup Synthesis: Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid to form the quinoline ring.

Industrial Production Methods:

  • Industrial production of this compound often involves large-scale Friedländer or Skraup synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Multicomponent Reactions (MCRs)

3-Phenylquinoline derivatives are synthesized via multicomponent domino and Povarov reactions. For example:

  • Domino Reaction : Combines aldehydes, amines, and epoxides (e.g., styrene epoxide) with Lewis acids like Sc(OTf)₃ or Cu(OTf)₂ at 120°C to form 2,this compound-linked covalent organic frameworks (COFs) in yields up to 75% .

  • Povarov Reaction : Uses aldehydes, anilines, and electron-rich alkenes to generate 2,4-phenylquinoline derivatives .

Bechamp Reaction

A one-pot microwave-assisted Bechamp reaction of 2-nitrobenzaldehyde and phenylethylacetate in ethanol, catalyzed by iron, yields 2-hydroxy-3-phenylquinoline derivatives. Substituents (e.g., -F, -NO₂) are introduced via modified nitrobenzaldehyde starting materials .

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1FeEthanol80285
2FeEthanol1001.578

Electrophilic Halogenation

This compound undergoes iodination using I₂ and NaHCO₃ in acetonitrile at room temperature, yielding 3-iodo-4-phenylquinoline. The reaction is efficient (76% yield) with 3 equivalents of I₂ .

EntryI₂ (equiv)BaseTime (h)Yield (%)
13NaHCO₃0.576
22NaHCO₃652

Nucleophilic Substitution

The bromo group in 7-bromo-3-phenylquinoline derivatives can be replaced by hydroxyl or alkyl groups using NaOH or KOtBu, respectively.

Oxidation

This compound is oxidized to quinoline N-oxides using hydrogen peroxide or m-chloroperbenzoic acid. The N-oxide derivatives exhibit enhanced solubility and reactivity.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the pyridine ring, forming 1,2,3,4-tetrahydro-3-phenylquinoline. Catalytic hydrogenation (Pd/C) selectively reduces substituents like nitro groups to amines.

Scholl Reaction for Polyaromatic Linkages

2,this compound derivatives undergo Scholl reactions with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form extended polyaromatic structures. For example:

  • P3Qy-1RC : A COF synthesized via in situ Scholl reaction at 120°C, yielding thermally stable heteropolyaromatic frameworks .

COFReaction Temp (°C)DDQ (equiv)Crystallinity
P3Qy-11200.5High
P3Qy-1RC1501.0Moderate

Claisen-Schmidt Condensation

This compound-4-carboxylic acid reacts with aldehydes in NaOH to form α,β-unsaturated carbonyls, which are further condensed with urea or hydrazines to generate pyrimidinone or pyrazoline derivatives .

Product TypeReagentYield (%)
2-PyrimidinoneUrea72
Pyrazoline-1-carboxamideSemicarbazide68

Key Reaction Mechanisms

  • Domino Reaction Mechanism :

    • Step 1: Aldehyde and amine form an imine.

    • Step 2: Epoxide opening generates a carbocation.

    • Step 3: Cyclization yields 2,this compound .

  • Scholl Reaction Mechanism :

    • DDQ abstracts a hydrogen, forming a radical intermediate.

    • Radical coupling creates new C–C bonds between aromatic rings .

Scientific Research Applications

Biological Activities

3-Phenylquinoline and its derivatives exhibit a wide range of biological activities, making them valuable in drug discovery and development.

Anticancer Properties

Recent studies have identified several this compound derivatives as potential inhibitors of the p53 transcription factor, which plays a crucial role in regulating cell cycle and apoptosis. For instance, the derivative PQ1 was found to decrease the expression of the p53 target gene p21 and stabilize wild-type p53 protein without affecting its levels, suggesting its utility as a therapeutic agent for cancers associated with dysfunctional p53 activation . This compound has shown promise in enhancing the sensitivity of certain cancer cells to chemotherapeutic agents like 5-fluorouracil (5FU) .

Antimicrobial and Antiparasitic Activities

Compounds derived from this compound have demonstrated significant antimicrobial and antiparasitic properties. They have been reported to possess activity against various pathogens, including bacteria and protozoa responsible for diseases such as malaria . The broad-spectrum anti-protozoal and antibacterial effects make these compounds candidates for further exploration in treating infectious diseases.

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound derivatives have shown potential in treating other conditions such as asthma and neurological disorders due to their diverse pharmacological profiles .

Synthetic Methodologies

The synthesis of this compound derivatives has evolved significantly, employing various methodologies that enhance yield and efficiency.

Microwave-Assisted Synthesis

A notable advancement is the microwave-assisted synthesis of 2-hydroxy-3-phenylquinoline derivatives, which allows for rapid reaction times and improved yields compared to traditional methods . This approach utilizes microwave irradiation to facilitate chemical reactions efficiently.

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as an eco-friendly alternative for synthesizing this compound derivatives. These methods leverage iron's nontoxic nature and cost-effectiveness while providing high yields under mild reaction conditions .

Case Studies

Several case studies highlight the practical applications of this compound in medicinal chemistry:

StudyFocusFindings
Study on PQ1 Anticancer ActivityIdentified PQ1 as a potent p53 inhibitor that enhances sensitivity to 5FU in SW480 cells .
Antimicrobial Study Broad-Spectrum ActivityDemonstrated significant antibacterial effects against multiple strains, supporting its use in infectious disease treatment .
Synthesis Optimization Microwave-Assisted MethodsAchieved higher yields of 2-hydroxy-3-phenylquinoline derivatives using microwave irradiation .

Mechanism of Action

The mechanism of action of 3-Phenylquinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as antagonists of the p53 transcriptional activity by stabilizing the wild-type p53 protein and decreasing the expression of p53 target genes like p21 . This interaction can modulate cellular responses to environmental perturbations and has therapeutic potential in cancer treatment.

Comparison with Similar Compounds

Table 2: Ligand Efficiency in γ-C(sp³)–H Olefination (Yield of Product 5a)

Ligand Structure Yield (%)
This compound (L24) Phenyl at C3 67
3-Methylquinoline (L22) Methyl at C3 55
Quinoline (L20) No substituent 50
4-Methylquinoline (L21) Methyl at C4 <50

Key Findings:

  • Aryl vs. Alkyl Substituents : The 3-phenyl group enhances ligand efficacy by stabilizing metal-ligand coordination via π-backbonding and steric shielding .
  • Substrate Specificity: this compound is optimal for trifluoromethylsulfonyl (Tf)-protected aliphatic amines, while 3,4-bis(trifluoromethyl)pyridine is preferred for α-amino acid esters .

Toxicity and Predictive Challenges

Halogenated derivatives like 2-chloro-4-(4-methoxyphenyl)-3-phenylquinoline are misclassified in genotoxicity models due to limitations in representing halogen atoms and aromatic amines .

Key Analogues :

  • 3-(Trifluoromethyl)quinoline-8-carboxylic Acid: Exhibits distinct electronic properties due to the electron-withdrawing CF₃ group but lacks ligand efficacy in C–H activation .
  • 4-Amino-2,3-diphenylquinoline (4a): Synthesized via Pd-catalyzed cross-coupling; amino groups enhance solubility but reduce catalytic utility .

Biological Activity

3-Phenylquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone substituted with a phenyl group at the third position. This structure contributes to its unique pharmacological properties, including interactions with various biological targets.

1. Antagonistic Effects on p53 Transcriptional Activity

One of the notable activities of this compound derivatives, particularly PQ1, is its role as an antagonist of p53 transcriptional activity. P53 is a crucial tumor suppressor protein involved in regulating the cell cycle and preventing cancer formation. Inappropriate activation of p53 can lead to adverse cellular responses and tissue damage. PQ1 has been proposed as a chemical tool to explore the physiological functions of p53 and may serve as a lead compound for targeting p53-related pathways in cancer therapy .

2. Cytotoxicity and Anticancer Potential

Research indicates that certain derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, molecular modeling studies have shown that 3-chloro-3-phenylquinoline-2,4-dione possesses cytotoxic activity, suggesting potential applications in developing new anticancer drugs .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interaction with key proteins involved in cell signaling pathways plays a critical role. The ability of PQ1 to inhibit p53 suggests that it may affect pathways related to apoptosis and cell proliferation.

Case Studies and Research Findings

StudyFindings
Wu et al. (2022)Identified PQ1 as an antagonist of p53 activity, proposing its use in cancer research .
Park et al. (2013)Investigated the synthesis of phenylquinoline-based iridium complexes and their application in organic light-emitting diodes (PhOLEDs), demonstrating the versatility of phenylquinoline derivatives beyond medicinal chemistry .
Recent Molecular Modeling StudiesHighlighted the cytotoxic potential of 3-chloro-3-phenylquinoline-2,4-dione, emphasizing its relevance in drug development .

Q & A

Q. What are the key considerations for designing a synthesis protocol for 3-Phenylquinoline with high reproducibility?

Answer:

  • Experimental Design: Prioritize reaction parameters (temperature, solvent, catalyst) based on literature precedents. For example, Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling methods require optimization of molar ratios and reaction times .

  • Data Validation: Use spectroscopic characterization (e.g., 1^1H/13^13C NMR, FTIR) to confirm product purity. Cross-reference retention factors (Rf values) with published TLC data .

  • Example Table:

    ParameterOptimal RangeImpact on Yield
    Temperature (°C)80–120±15% yield
    Catalyst Loading5–10 mol%±20% efficiency

Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

Answer:

  • Methodological Rigor: Replicate experiments under identical conditions to isolate variables (e.g., solvent polarity, NMR reference standards) .
  • Statistical Analysis: Apply principal component analysis (PCA) to compare spectral datasets and identify outlier peaks caused by impurities .

Q. What ethical and safety protocols are critical for handling this compound in biological studies?

Answer:

  • Ethical Approval: Obtain institutional review board (IRB) approval for in vitro/in vivo studies, ensuring compliance with ARRIVE guidelines for experimental transparency .
  • Safety Measures: Use fume hoods for synthesis and LC-MS-grade solvents to minimize toxicity risks. Document Material Safety Data Sheets (MSDS) for all reagents .

Advanced Research Questions

Q. How can computational models resolve conflicting mechanistic pathways in this compound synthesis?

Answer:

  • DFT Calculations: Compare activation energies of proposed intermediates (e.g., carbocation vs. radical pathways) using Gaussian or ORCA software .
  • Kinetic Isotope Effects (KIE): Validate mechanisms by substituting 1^1H with 2^2H at reactive sites and measuring rate changes .

Q. What strategies minimize batch-to-batch variability in large-scale this compound production for pharmacological assays?

Answer:

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in situ FTIR) to adjust reaction parameters dynamically .
  • Quality Control: Use HPLC with diode-array detection (DAD) to quantify impurities (<0.1% threshold) and ensure consistency .

Q. How do steric and electronic effects of substituents influence this compound’s photophysical properties?

Answer:

  • Comparative Studies: Synthesize derivatives with electron-withdrawing (NO2_2) and electron-donating (OCH3_3) groups. Measure fluorescence quantum yields (Φ) and Stokes shifts .
  • Regression Models: Correlate Hammett constants (σ) with emission maxima (λem_{em}) to predict structure-property relationships .

Q. What advanced statistical methods are suitable for analyzing dose-response data in this compound toxicity studies?

Answer:

  • Nonlinear Regression: Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) to calculate IC50_{50} values and assess confidence intervals .
  • Meta-Analysis: Pool data from multiple studies to address sample size limitations, applying random-effects models to account for heterogeneity .

Methodological Recommendations

  • Literature Review: Conduct scoping reviews (Arksey & O’Malley framework) to map synthesis routes and biological applications .
  • Data Reproducibility: Archive raw spectra and chromatograms in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Peer Review: Pre-submit protocols to platforms like bioRxiv for community feedback, addressing potential flaws in experimental design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.